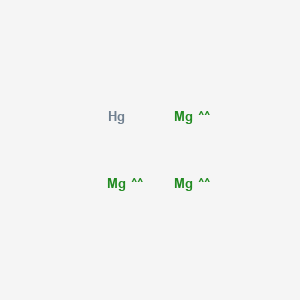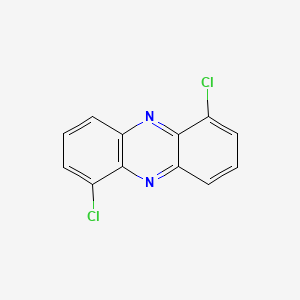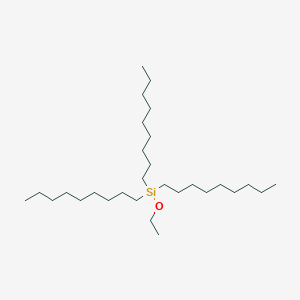
Ethoxy(trinonyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxy(trinonyl)silane: is an organosilicon compound characterized by the presence of ethoxy and trinonyl groups attached to a silicon atom. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethoxy(trinonyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Ethoxy(trinonyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: Ethoxy groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Various nucleophiles can be used to replace the ethoxy groups, depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different functional groups.
科学的研究の応用
Chemistry: Ethoxy(trinonyl)silane is used as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane bonds makes it valuable in the production of silicone-based materials.
Biology: In biological research, this compound can be used to modify surfaces to enhance biocompatibility or to immobilize biomolecules for various assays.
Medicine: The compound’s ability to form stable, biocompatible coatings makes it useful in medical device manufacturing, particularly for implants and other devices that require long-term stability in biological environments.
Industry: this compound is employed in the production of coatings, adhesives, and sealants. Its ability to improve adhesion between different materials is particularly valuable in the automotive and construction industries.
作用機序
The primary mechanism by which ethoxy(trinonyl)silane exerts its effects is through the formation of siloxane bonds. These bonds are highly stable and resistant to chemical and thermal degradation. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane networks. This process is facilitated by the presence of catalysts and specific reaction conditions.
類似化合物との比較
Triethoxysilane: Similar in structure but with three ethoxy groups attached to the silicon atom.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica materials.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Uniqueness: Ethoxy(trinonyl)silane is unique due to the presence of the trinonyl group, which imparts specific hydrophobic properties and influences the compound’s reactivity and applications. Compared to other silanes, this compound offers a balance between reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
6304-54-7 |
|---|---|
分子式 |
C29H62OSi |
分子量 |
454.9 g/mol |
IUPAC名 |
ethoxy-tri(nonyl)silane |
InChI |
InChI=1S/C29H62OSi/c1-5-9-12-15-18-21-24-27-31(30-8-4,28-25-22-19-16-13-10-6-2)29-26-23-20-17-14-11-7-3/h5-29H2,1-4H3 |
InChIキー |
YDZAPIAQYVADNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[Si](CCCCCCCCC)(CCCCCCCCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

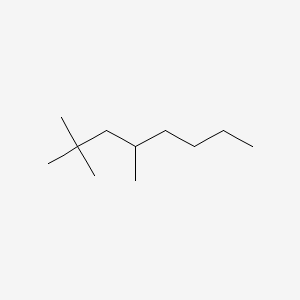
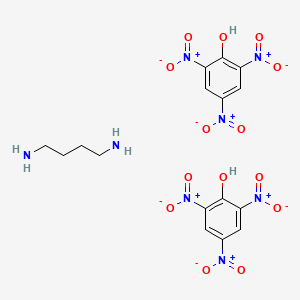

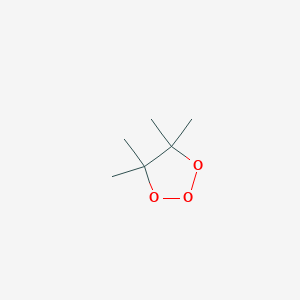
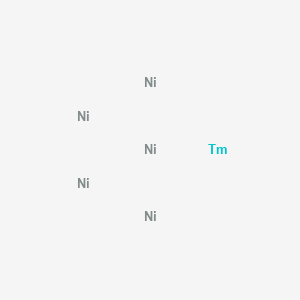
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
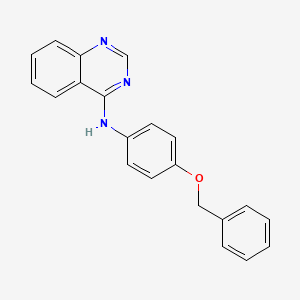
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
